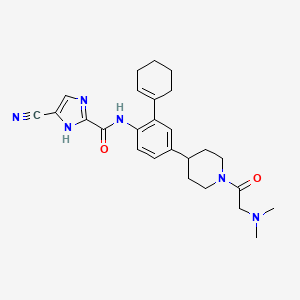

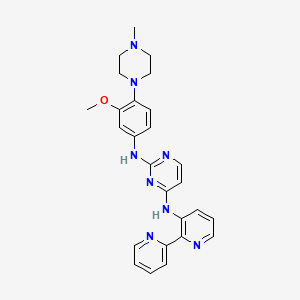

JNJ-28312141 free base

Descripción general

Descripción

JNJ-28312141 es un compuesto novedoso activo por vía oral que funciona como un inhibidor del receptor del factor estimulante de colonias 1 (CSF-1R) y de la tirosina quinasa receptora 3 relacionada con FMS (FLT3). Ha demostrado utilidad potencial en el tratamiento de tumores sólidos, metástasis óseas y leucemia mieloide aguda .

Mecanismo De Acción

JNJ-28312141 ejerce sus efectos inhibiendo el receptor del factor estimulante de colonias 1 (CSF-1R) y la tirosina quinasa receptora 3 relacionada con FMS (FLT3). Esta inhibición conduce a la supresión de los macrófagos y osteoclastos asociados al tumor, que son cruciales para el crecimiento del tumor y los eventos esqueléticos . El compuesto también reduce la microvasculatura tumoral, lo que coincide con su papel en la inhibición de la angiogénesis tumoral mediada por macrófagos .

Análisis Bioquímico

Biochemical Properties

JNJ-28312141 plays a significant role in biochemical reactions. It interacts with the colony-stimulating factor-1 receptor (CSF-1R) and FMS-related receptor tyrosine kinase-3 (FLT3), inhibiting their activity . The IC50 value of JNJ-28312141 in an assay of CSF-1R kinase activity is 0.00069 μmol/L .

Cellular Effects

JNJ-28312141 has profound effects on various types of cells and cellular processes. It influences cell function by suppressing tumor growth in nude mice, correlating with marked reductions in F4/80+ tumor-associated macrophages . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

JNJ-28312141 exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits the kinase activity of CSF-1R and FLT3 .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, JNJ-28312141 shows a dose-dependent suppression of tumor growth

Dosage Effects in Animal Models

In animal models, the effects of JNJ-28312141 vary with different dosages. Daily oral administration of JNJ-28312141 causes dose-dependent suppression of tumor growth

Metabolic Pathways

Análisis De Reacciones Químicas

JNJ-28312141 se somete a diversas reacciones químicas, principalmente relacionadas con su función como inhibidor de la tirosina quinasa. Inhibe la proliferación de células dependientes de FLT3, KIT y TRKA con valores específicos de IC50 . Los principales productos y condiciones de reacción del compuesto no están ampliamente detallados en las fuentes disponibles.

Aplicaciones Científicas De Investigación

JNJ-28312141 ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas. Ha demostrado eficacia en estudios de prueba de concepto para el crecimiento de tumores sólidos y la erosión ósea inducida por tumores . El compuesto también se ha evaluado en modelos de leucemia mieloide aguda, donde provocó la regresión del tumor . Además, JNJ-28312141 ha demostrado actividad antiinflamatoria en modelos de artritis en ratones .

Comparación Con Compuestos Similares

JNJ-28312141 es único en su doble inhibición de CSF-1R y FLT3, lo que lo convierte en un candidato prometedor para el tratamiento de afecciones en las que participan estas vías. Compuestos similares incluyen otros inhibidores de la tirosina quinasa, como imatinib y sunitinib, que se dirigen a diferentes quinasas pero no tienen el mismo perfil inhibitorio dual .

Si tiene más preguntas o necesita más detalles, ¡no dude en preguntar!

Métodos De Preparación

La síntesis de JNJ-28312141 implica una campaña de química medicinal para optimizar los inhibidores de la quinasa CSF-1R. El compuesto se sintetiza a través de una serie de reacciones, incluida la incorporación de bromodesoxiuridina en el ADN de los macrófagos en proliferación . Los detalles específicos sobre los métodos de producción industrial no están fácilmente disponibles en la literatura.

Propiedades

IUPAC Name |

5-cyano-N-[2-(cyclohexen-1-yl)-4-[1-[2-(dimethylamino)acetyl]piperidin-4-yl]phenyl]-1H-imidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N6O2/c1-31(2)17-24(33)32-12-10-18(11-13-32)20-8-9-23(22(14-20)19-6-4-3-5-7-19)30-26(34)25-28-16-21(15-27)29-25/h6,8-9,14,16,18H,3-5,7,10-13,17H2,1-2H3,(H,28,29)(H,30,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBJNPWVIUFSTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N1CCC(CC1)C2=CC(=C(C=C2)NC(=O)C3=NC=C(N3)C#N)C4=CCCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237129 | |

| Record name | JNJ-28312141 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885692-52-4 | |

| Record name | JNJ-28312141 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0885692524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-28312141 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | JNJ-28312141 free base | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ-28312141 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YKQ241VJ92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Methoxyphenyl)-1-{[5-(2-nitrophenyl)furan-2-YL]methyl}pyrrolidine](/img/structure/B608140.png)

![N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride](/img/structure/B608151.png)